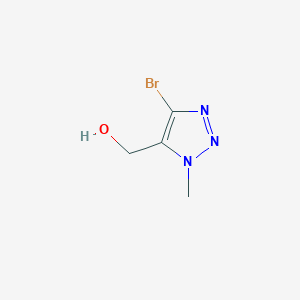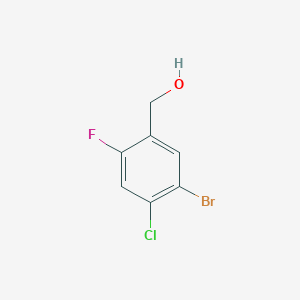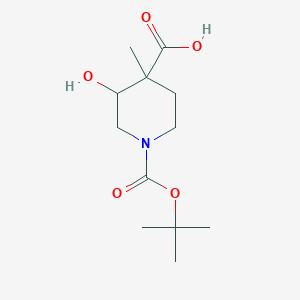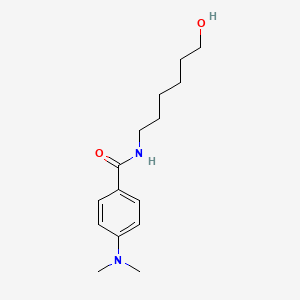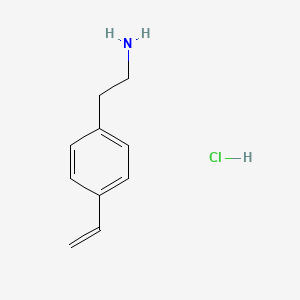
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is a deuterated form of 2-butanone, also known as methyl ethyl ketone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C4D8O, and it is commonly used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can be synthesized through the dehydrogenation of 2-butanol in the presence of a deuterium source. The reaction is typically catalyzed by copper, zinc, or bronze at high temperatures . Another method involves the oxidation of isobutylbenzene in the presence of deuterium oxide or other deuterium-containing oxidizing agents .
Industrial Production Methods
Industrial production of 2-butanone-1,1,1,3,3,4,4,4-d8(9CI) follows similar synthetic routes but on a larger scale. The dehydrogenation of 2-butanol over a mixed copper and zinc catalyst is a common method used in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and other by-products.
Reduction: It can be reduced to 2-butanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid and other carboxylic acids.
Reduction: 2-Butanol.
Substitution: Various substituted butanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and a reagent in various chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the production of deuterated compounds for various industrial applications
Wirkmechanismus
The mechanism of action of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can participate in hydrogen-deuterium exchange reactions, which can affect the kinetics and dynamics of chemical reactions. This property is particularly useful in studying reaction mechanisms and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone: The non-deuterated form of the compound.
4-(4-Hydroxy-3-methoxyphenyl)-2-butanone:
4,4-Dimethoxybutan-2-one: A compound with similar functional groups but different substituents.
Uniqueness
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can be used as tracers in metabolic studies and can affect the reaction kinetics, making this compound valuable for studying reaction mechanisms and pathways.
Eigenschaften
IUPAC Name |
1,1,1,3,3,4,4,4-octadeuteriobutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEHNKRNPOVVGH-AUOAYUKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
